molecular formula C19H32O2 B13398262 5a-Androstandiol CAS No. 21862-74-8

5a-Androstandiol

Cat. No.: B13398262
CAS No.: 21862-74-8
M. Wt: 292.5 g/mol
InChI Key: CBMYJHIOYJEBSB-WZDBAGNOSA-N
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Description

5a-Androstandiol: is a naturally occurring steroid hormone and a metabolite of testosterone. It is produced through the 5-alpha metabolic pathway, which involves the enzyme 5-alpha-reductase. This compound is more androgenic than its counterpart, 5-beta-androstandiol, and plays a significant role in the development and maintenance of male characteristics. It is also involved in various physiological processes, including immune system regulation and skin health .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5a-Androstandiol typically involves the reduction of testosterone or androstenedione. The process can be carried out using various reducing agents, such as sodium borohydride or lithium aluminum hydride, under controlled conditions. The reaction is usually performed in an organic solvent like tetrahydrofuran or ethanol, and the temperature is maintained at a moderate level to ensure the selective reduction of the double bond in the steroid nucleus .

Industrial Production Methods

Industrial production of this compound involves large-scale chemical synthesis using similar reduction methods as described above. The process is optimized for high yield and purity, often involving multiple purification steps such as recrystallization and chromatography. The starting materials, typically testosterone or androstenedione, are sourced from natural or synthetic origins, and the entire process is carried out under stringent quality control measures to ensure consistency and safety .

Chemical Reactions Analysis

Types of Reactions

5a-Androstandiol undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5a-Androstandiol has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 5a-Androstandiol involves its interaction with androgen receptors in target tissues. Upon binding to these receptors, it modulates the expression of specific genes involved in the development and maintenance of male characteristics. The compound also influences the activity of enzymes like 5-alpha-reductase and aromatase, which are involved in the metabolism of androgens and estrogens. Additionally, this compound acts as a neurosteroid, modulating neuronal excitability through its interaction with GABA_A receptors .

Comparison with Similar Compounds

Similar Compounds

    5-beta-Androstandiol: Less androgenic and follows the 5-beta metabolic pathway.

    Androstenedione: A precursor in the biosynthesis of testosterone and estrogens.

    Dihydrotestosterone: A more potent androgen formed from the reduction of testosterone.

    Dehydroepiandrosterone (DHEA): A precursor to androstenedione and other androgens

Uniqueness

5a-Androstandiol is unique due to its higher androgenic activity compared to 5-beta-Androstandiol and its significant role in the 5-alpha metabolic pathway. Its ability to modulate both androgenic and estrogenic pathways, as well as its neurosteroid activity, distinguishes it from other similar compounds .

Properties

CAS No.

21862-74-8

Molecular Formula

C19H32O2

Molecular Weight

292.5 g/mol

IUPAC Name

(5S,8R,9S,10S,13S,14S)-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthrene-3,17-diol

InChI

InChI=1S/C19H32O2/c1-18-9-7-13(20)11-12(18)3-4-14-15-5-6-17(21)19(15,2)10-8-16(14)18/h12-17,20-21H,3-11H2,1-2H3/t12-,13?,14-,15-,16-,17?,18-,19-/m0/s1

InChI Key

CBMYJHIOYJEBSB-WZDBAGNOSA-N

Isomeric SMILES

C[C@]12CCC(C[C@@H]1CC[C@@H]3[C@@H]2CC[C@]4([C@H]3CCC4O)C)O

Canonical SMILES

CC12CCC(CC1CCC3C2CCC4(C3CCC4O)C)O

Origin of Product

United States

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